Fa-Gly-Oh

描述

The exploration of mixed amino-acid complexes and their derivatives, particularly those involving glycine (Gly) and ferulic acid (FA), has been a subject of scientific interest due to their potential applications in materials science and biochemistry. This synthesis of knowledge focuses on the synthesis, molecular and physical properties, and chemical behaviors of these compounds.

Synthesis Analysis

A study by Goto et al. (2017) on the copolymerization of biomass-derived monomers ferulic acid (FA) and glycine (Gly) led to the development of a highly thermostable aromatic-aliphatic poly(ester-amide) through amide coupling reactions. This process highlights the synthetic pathways for creating novel compounds with enhanced thermal properties (Goto et al., 2017).

Molecular Structure Analysis

The geometrical structures of mixed amino-acid complexes, such as those studied by Matsuoka et al. (1966), reveal insights into the coordination chemistry and structural determinants of these compounds. Their work on cobalt(III) complexes with glycine elucidates the importance of geometrical isomers in understanding the molecular structure (Matsuoka et al., 1966).

Chemical Reactions and Properties

Kinetic studies on chromium-glycinato complexes by Kita et al. (2011) provide a deep dive into the chemical reactions these complexes undergo in acidic and alkaline media, offering insights into the stability and reactivity of similar glycine-containing compounds (Kita et al., 2011).

Physical Properties Analysis

The physical properties of polymeric compounds derived from ferulic acid and glycine, such as those researched by Goto et al. (2017), underscore the thermal stability and material characteristics that can be achieved through the judicious selection of monomers and synthesis methods (Goto et al., 2017).

Chemical Properties Analysis

The study on the facile preparation and photocatalytic activity of compounds by Zhou et al. (2014) exemplifies the potential chemical applications of synthesized compounds. Their work on Cu(OH)2/g-C3N4 composites highlights the influence of molecular design on photocatalytic efficiency (Zhou et al., 2014).

科学研究应用

1. 生化合成和分子相互作用

Ferulic acid (FA),植物细胞壁中的酚类成分,在生化应用中显示出潜力。当与三肽Gly-Tyr-Gly (GYG)结合时,FA通过酶反应形成交联产物,暗示在生物工程和分子组装中的潜在用途。这些相互作用可能对理解植物细胞壁组织生长和调节至关重要(Oudgenoeg et al., 2002)。

2. 抗菌活性增强

FA衍生物,特别是涉及甘氨酸修饰的衍生物,已被探索其增强的抗菌性能。研究表明,阻断FA的代谢位点可以延长其半衰期并保持其抗菌效力,暗示在开发新的抗微生物药剂方面具有潜在应用(Lu et al., 2019)。

3. 聚合物合成

对FA和甘氨酸(Gly)的共聚合研究已经导致新型具有高热稳定性的聚(酯酰胺)材料的开发。这些发现对于材料科学的进步至关重要,特别是在利用生物质衍生单体创造可持续聚合物方面(Goto et al., 2017)。

4. 大气化学

大气化学研究揭示了FA在森林大气中氧化过程中的作用。这对于理解生物源挥发性有机化合物的化学和OH自由基的形成具有重要意义,这对于大气氧化至关重要(Mao et al., 2012)。

5. 生物燃料开发

在可再生能源领域,FA已被探索其在增强甲酸电氧化中的作用,暗示在开发更高效和可持续的生物燃料系统方面具有潜在应用(El-Nagar et al., 2016)。

6. 生物活性和应用

FA显示出广泛的生物活性,如抗氧化、抗炎和抗菌作用。这种多功能性使其成为制药和营养保健产品等各种应用中的重要化合物(Kumar & Pruthi, 2014)。

属性

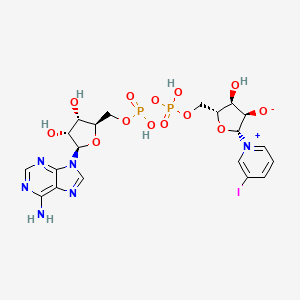

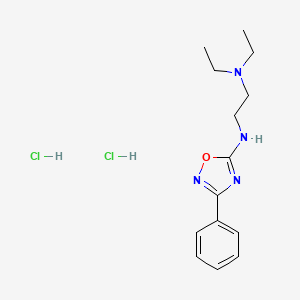

IUPAC Name |

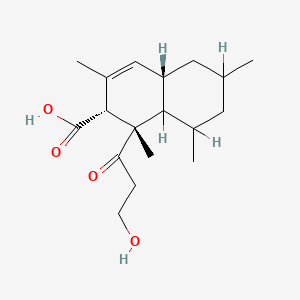

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(10-6-9(12)13)4-3-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVSWKBQMAOKAX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fa-Gly-Oh | |

CAS RN |

29243-71-8 | |

| Record name | 3-(2-Furylacryloyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029243718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,13,26-Trihydroxy-1-methoxy-5,9,24-trimethyl-10-(6-oxopyran-3-yl)-2,15,21,23-tetraoxaheptacyclo[20.3.1.03,20.05,18.06,14.09,13.014,16]hexacosan-8-one](/img/structure/B1214348.png)

![10-[2-(Dimethylamino)propyl]acridin-9(10h)-one](/img/structure/B1214355.png)